molecular formula C10H6Br2N2 B181776 6,6'-Dibromo-2,2'-bipyridyl CAS No. 49669-22-9

6,6'-Dibromo-2,2'-bipyridyl

Cat. No. B181776
CAS RN: 49669-22-9
M. Wt: 313.98 g/mol
InChI Key: WZVWSOXTTOJQQQ-UHFFFAOYSA-N
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Description

6,6’-Dibromo-2,2’-bipyridyl, also known as 6,6’-Dibromo-2,2’-bipyridine, is a chemical compound with the molecular formula C10H6Br2N2 . It is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .


Molecular Structure Analysis

The molecular weight of 6,6’-Dibromo-2,2’-bipyridyl is 313.98 . The compound appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

6,6’-Dibromo-2,2’-bipyridyl has a melting point range of 223.0 to 227.0 °C . Its maximum absorption wavelength is 304 nm in ethanol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of various bipyridylacetylenes, including 6,6'-dibromo-2,2'-bipyridyl, has been explored through palladium-catalyzed coupling reactions. These processes have led to the creation of compounds with potential applications in various fields like material science and catalysis (Butler & Soucy-Breau, 1991).

  • Crystal Structure Analysis : Detailed crystallographic studies of compounds derived from 6,6'-dibromo-2,2'-bipyridyl have been conducted. These studies help in understanding the molecular geometry and packing, which is crucial for their application in material sciences and catalysis (Butler & Soucy-Breau, 1991).

Chemical Properties and Applications

  • Building Block for Macromolecular and Supramolecular Structures : 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine, a derivative of 6,6'-dibromo-2,2'-bipyridyl, has been identified as a valuable building block for macro- and supramolecular applications due to its solubilizing groups, enhancing its utility in complex chemical syntheses (Amb & Rasmussen, 2006).

  • Catalytic Applications : Research indicates the potential use of 6,6'-dibromo-2,2'-bipyridyl in catalytic systems, particularly in the coupling of aryl iodides with thiols in water, demonstrating its versatility in green chemistry applications (Wei-Yi Wu, Jui-Chan Wang, & Fu-Yu Tsai, 2009).

Applications in Complexation and Coordination Chemistry

  • Ligand in Metal Complexes : It has been used to synthesize various metal complexes, exhibiting its role as a versatile ligand in coordination chemistry. These complexes have applications in areas like catalysis, material science, and possibly in pharmaceuticals (Tsai & Yang, 2014).

  • Influencing Molecular Conformation : The compound plays a role in influencing the conformation and complexability in various chemical structures, which is significant for developing new materials and catalysts (Newkome et al., 1979).

Safety And Hazards

6,6’-Dibromo-2,2’-bipyridyl is known to cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

2-bromo-6-(6-bromopyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVWSOXTTOJQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402945
Record name 6,6'-Dibromo-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dibromo-2,2'-bipyridyl

CAS RN

49669-22-9
Record name 6,6'-Dibromo-2,2'-bipyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-Dibromo-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
HF Wang, KH Yih, CH Yang, GH Lee… - Journal of Structural …, 2018 - Springer
A reaction of Pd(PPh 3 ) 4 (complex 1) and 6,6′-dibromo-2,2′-bipyridyl C 10 H 6 N 2 Br 2 in a 1:1 molar ratio or 2:1 produces a mononuclear [Pd(PPh 3 ) 2 {κ 1 -C 10 H 6 N 2 Br}(Br)] …
Number of citations: 4 link.springer.com
JE Parks, BE Wagner, RH Holm - Journal of organometallic chemistry, 1973 - Elsevier
New 2,6-disubstituted pyridine derivatives have been synthesized employing 6-bromo-2-lithiopyridine as an intermediate. Subsequent replacement of the 6-bromine can be effected by …
Number of citations: 252 www.sciencedirect.com
G Ilyashenko, R Choudhury, M Motevalli, M Watkinson - Synlett, 2006 - thieme-connect.com
A reliable and synthetically useful strategy for the selective single or double metalation of 6, 6′-dibromo-2, 2′-bipyridine via lithium-halogen exchange is discussed. Experimental …
Number of citations: 2 www.thieme-connect.com
N Selamat, LY Heng, NI Hassan… - Malaysian Journal of …, 2016 - researchgate.net
A tetradentate ligand with four donor atoms OONN and its platinum metal complex were synthesized. Bis (phenoxy) bipyridine ligand was prepared by Suzuki coupling reaction between …
Number of citations: 5 www.researchgate.net
N Selamat, LY Heng, NI Hassan… - AIP Conference …, 2015 - pubs.aip.org
The tetradentate ligand with four donor atoms OONN was synthesized. Bis (phenoxy) bipyridine ligand was prepared by Suzuki coupling reaction between 6, 6’-dibromo-2, 2’-bipyridyl …
Number of citations: 6 pubs.aip.org
JJ Kodanko, AJ Morys, SJ Lippard - Organic letters, 2005 - ACS Publications
Synthesis of Diethynyltriptycene-Linked Dipyridyl Ligands | Organic Letters ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most Trusted. …
Number of citations: 21 pubs.acs.org
GR Newkome, A Nayak, F Fronczek… - Journal of the …, 1979 - ACS Publications
The synthesis of 1: 1 crown ether macrocycles containing a 2.2-bipyridyl subunit by nucleophilic displacement reac-tions by the dianion of oligomeric glycols is described. The NMR …
Number of citations: 48 pubs.acs.org
BJ Frogley, AF Hill - Dalton Transactions, 2020 - pubs.rsc.org
The Pd0/AuI-mediated coupling of the stannylcarbyne [W(CSnnBu3)(CO)2(Tp*)] (1) and 6-bromo-2,2′-bipyridine or 6,6′-dibromo-2,2′-bipyridine gives new carbynes functionalised …
Number of citations: 11 pubs.rsc.org
Y Uchida, N Echikawa, S Oae - Heteroatom Chemistry, 1994 - Wiley Online Library
The reactions of four equivalents of heterocyclic aryllithium compounds with phosphorus trichloride or phosphorus oxychloride gave symmetrical heterocyclic biaryls in good yields. A …
Number of citations: 41 onlinelibrary.wiley.com
J Lewis, KP Wainwright - Journal of the Chemical Society, Dalton …, 1977 - pubs.rsc.org
The complex 6,6′-dihydrazino-2,2′-bipyridylnickel(II) perchlorate has been prepared and its reactivity as a macrocyclic precursor investigated. This complex does not undergo …
Number of citations: 2 pubs.rsc.org

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